4-Bromo-5-(pentyloxy)benzene-1,2-diamine
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Overview
Description
4-Bromo-5-(pentyloxy)benzene-1,2-diamine is an organic compound with the molecular formula C11H17BrN2O. It is a derivative of benzene, featuring bromine, pentyloxy, and diamine functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(pentyloxy)benzene-1,2-diamine typically involves the bromination of a suitable benzene derivative followed by the introduction of pentyloxy and diamine groups. One common method involves the following steps:
Bromination: A benzene derivative is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Introduction of Pentyloxy Group: The brominated intermediate is reacted with pentanol in the presence of a base like potassium carbonate to introduce the pentyloxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(pentyloxy)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine group to a hydrogen atom, forming a simpler benzene derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized benzene derivatives .
Scientific Research Applications
4-Bromo-5-(pentyloxy)benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(pentyloxy)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The bromine and pentyloxy groups play a crucial role in binding to these targets, while the diamine groups facilitate further interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,2-benzenediamine: Similar structure but lacks the pentyloxy group.
5-Bromo-2-(pentyloxy)aniline: Similar structure but with different positioning of functional groups.
4-Bromo-5-(methoxy)benzene-1,2-diamine: Similar structure but with a methoxy group instead of a pentyloxy group.
Uniqueness
4-Bromo-5-(pentyloxy)benzene-1,2-diamine is unique due to the presence of both pentyloxy and diamine groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in synthesis and research .
Properties
IUPAC Name |
4-bromo-5-pentoxybenzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O/c1-2-3-4-5-15-11-7-10(14)9(13)6-8(11)12/h6-7H,2-5,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMRTEMXEBSDNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C(=C1)N)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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